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Cat. No.: B7852604 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Etalocib sodium, also known by its developmental codes LY293111 and VML-295, is a potent

and selective small molecule that has garnered significant interest in the fields of inflammation

and oncology.[1] It functions as a dual-acting agent, exhibiting antagonism at the leukotriene B4

(LTB4) receptor and agonism at the peroxisome proliferator-activated receptor-gamma

(PPARγ).[1] This technical guide provides an in-depth overview of the chemical structure,

synthesis, and key biological activities of Etalocib sodium, tailored for professionals in drug

discovery and development.

Chemical Structure and Physicochemical Properties
Etalocib sodium is the sodium salt of Etalocib. Its chemical structure is characterized by a

complex diaryl ether linkage. The systematic IUPAC name for Etalocib sodium is sodium 2-(3-

(3-((5-ethyl-4'-fluoro-2-hydroxy-[1,1'-biphenyl]-4-yl)oxy)propoxy)-2-propylphenoxy)benzoate.[1]

Table 1: Chemical and Physicochemical Properties of Etalocib Sodium
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Property Value Reference

IUPAC Name

sodium 2-(3-(3-((5-ethyl-4'-

fluoro-2-hydroxy-[1,1'-

biphenyl]-4-yl)oxy)propoxy)-2-

propylphenoxy)benzoate

[1]

Synonyms
LY293111 sodium, VML-295

sodium
[1]

CAS Number 152608-41-8

Molecular Formula C₃₃H₃₂FNaO₆

Molecular Weight 566.60 g/mol

Exact Mass 566.2081

SMILES

CCCc1c(cccc1Oc2ccccc2C(=

O)[O-])OCCCOc3cc(c(cc3CC)-

c4ccc(cc4)F)O.[Na+]

Synthesis of Etalocib
While a detailed, step-by-step industrial synthesis protocol for Etalocib sodium is not publicly

available, the synthesis can be conceptualized based on principles of ether and biaryl

synthesis. A plausible retro-synthetic analysis suggests the key steps would involve the

formation of the diaryl ether and biphenyl linkages.

A potential synthetic workflow is outlined below. This diagram represents a logical sequence of

reactions that could be employed to construct the Etalocib molecule.
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A plausible synthetic workflow for Etalocib sodium.

Biological Activity and Mechanism of Action
Etalocib's dual mechanism of action contributes to its anti-inflammatory and anti-neoplastic

properties.

Table 2: Biological Activity of Etalocib
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Target Activity Potency Reference

Leukotriene B4

Receptor (LTB4R)
Antagonist IC₅₀ ≈ 5–10 nM

Peroxisome

Proliferator-Activated

Receptor γ (PPARγ)

Agonist EC₅₀ ≈ 1–5 µM

Leukotriene B4 Receptor Antagonism
Leukotriene B4 is a potent lipid mediator of inflammation that, upon binding to its receptor

(BLT1), triggers a signaling cascade leading to chemotaxis, degranulation, and production of

reactive oxygen species in immune cells. By competitively inhibiting this interaction, Etalocib

can mitigate these pro-inflammatory responses.
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Signaling pathway of LTB4 receptor antagonism by Etalocib.

PPARγ Agonism
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PPARγ is a nuclear receptor that plays a crucial role in adipogenesis, glucose metabolism, and

inflammation. As an agonist, Etalocib binds to and activates PPARγ. The activated receptor

forms a heterodimer with the retinoid X receptor (RXR), which then binds to peroxisome

proliferator response elements (PPREs) in the promoter regions of target genes, modulating

their transcription. This leads to anti-inflammatory and anti-proliferative effects.
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Signaling pathway of PPARγ agonism by Etalocib.
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Pharmacokinetics
Preclinical studies in Fischer 344 rats have provided initial insights into the pharmacokinetic

profile of Etalocib. Following oral administration of [¹⁴C]-labeled Etalocib, the primary metabolic

pathway was found to be glucuronidation. The major metabolites identified were phenolic

(ether), acyl, and bisglucuronides of the parent compound. A portion of Etalocib-derived

material was observed to be irreversibly bound to plasma proteins, which may contribute to a

longer than expected half-life of the total radioactivity compared to the parent drug.

Table 3: Preclinical Pharmacokinetic Observations in Rats

Parameter Observation Reference

Primary Metabolic Pathway Glucuronidation

Major Metabolites
Phenolic, acyl, and

bisglucuronides

Plasma Protein Binding

Irreversible binding of a

fraction of drug-related

material

Experimental Protocols
Leukotriene B4 Receptor Binding Assay (Radioligand
Competition)
This protocol describes a general method for determining the binding affinity of a test

compound like Etalocib to the LTB4 receptor.
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Workflow for an LTB4 receptor binding assay.

Methodology:

Membrane Preparation: A cell line or tissue known to express the LTB4 receptor (e.g., guinea

pig spleen homogenate) is homogenized and centrifuged to isolate the membrane fraction

containing the receptors.
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Binding Reaction: The membrane preparation is incubated with a fixed concentration of a

radiolabeled LTB4 ligand (e.g., [³H]LTB4) and varying concentrations of the unlabeled test

compound (Etalocib).

Separation: The reaction is terminated by rapid filtration through a glass fiber filter, which

traps the membranes with the bound radioligand while allowing the unbound ligand to pass

through.

Quantification: The amount of radioactivity trapped on the filter is measured using a

scintillation counter.

Data Analysis: The concentration of the test compound that inhibits 50% of the specific

binding of the radioligand (IC₅₀) is determined. This can be used to calculate the binding

affinity (Ki).

PPARγ Agonist Activity Assay (Reporter Gene Assay)
This protocol outlines a common method to assess the agonist activity of a compound on

PPARγ.

Methodology:

Cell Culture: A suitable mammalian cell line is engineered to co-express the full-length

human PPARγ and a reporter gene (e.g., luciferase) under the control of a PPARγ-

responsive promoter.

Treatment: The engineered cells are treated with varying concentrations of the test

compound (Etalocib). A known PPARγ agonist is used as a positive control.

Incubation: The cells are incubated to allow for compound uptake, receptor activation, and

reporter gene expression.

Lysis and Detection: The cells are lysed, and the activity of the reporter enzyme (e.g.,

luciferase) is measured by adding a substrate that produces a luminescent or colorimetric

signal.
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Data Analysis: The signal intensity is proportional to the level of PPARγ activation. The

concentration of the test compound that produces 50% of the maximal response (EC₅₀) is

determined.

Conclusion
Etalocib sodium is a fascinating molecule with a dual mechanism of action that has shown

promise in preclinical models of inflammation and cancer. Its complex chemical structure

presents interesting synthetic challenges, and its biological activity is mediated through two

important signaling pathways. This guide provides a foundational understanding of Etalocib
sodium for researchers and developers, summarizing its key chemical and biological

properties and outlining the experimental approaches used to characterize such molecules.

Further investigation into its clinical pharmacokinetics and efficacy will be crucial in determining

its therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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